Pyridinium teflate
Description
Significance of Weakly Coordinating Anions (WCAs) in Modern Chemical Systems
Weakly coordinating anions are indispensable tools in modern chemistry, prized for their ability to stabilize highly reactive cations without forming strong covalent bonds. mdpi.com Their large size, charge delocalization, and chemical inertness are key features that minimize interaction with cationic centers, thereby allowing the intrinsic reactivity of the cation to be studied and exploited. nih.govrsc.org
The concept of "non-coordinating" anions has evolved significantly over the past century. Initially, common anions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻) were considered weakly coordinating. However, the progression of chemical research revealed their limitations, as they often decompose or react with highly electrophilic cations. mdpi.com
The modern era of WCA chemistry was ushered in by the development of more robust and inert anions. Key milestones in this evolution include:
Fluorinated Tetraphenylborates: The introduction of anions like tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, marked a significant advancement. The electron-withdrawing nature of the pentafluorophenyl groups greatly reduces the nucleophilicity of the anion. nih.gov
Carboranes: Halogenated carborane anions, such as [CB₁₁H₆Cl₆]⁻, offer exceptional stability and weak coordinating ability due to their three-dimensional aromaticity and the shielding effect of the halogen atoms.
Aluminates: The development of fluorinated alkoxyaluminates, for instance, [Al(OC(CF₃)₃)₄]⁻, provided a new class of highly effective WCAs that are accessible on a large scale. uni-freiburg.de
Teflates and Related Anions: The teflate anion and its derivatives, like [Sb(OTeF₅)₆]⁻, represent a frontier in WCA chemistry, offering extreme resistance to oxidation and very low coordinating ability. nih.govchemeurope.com
A brief timeline of the development of key WCAs is presented below:
| Decade | Key Developments in WCA Chemistry | Representative Anion(s) |
| 1950s-1970s | Early use of anions considered "non-coordinating" in various chemical reactions. | ClO₄⁻, BF₄⁻, PF₆⁻ |
| 1980s | Introduction of highly fluorinated tetraphenylborates, offering improved stability. | [B(C₆F₅)₄]⁻ |
| 1990s | Development of carborane-based anions with exceptional inertness. | [CHB₁₁Cl₁₁]⁻ |
| 2000s-Present | Emergence of aluminates and teflate-based anions, pushing the boundaries of weak coordination. | [Al(OC(CF₃)₃)₄]⁻, [Sb(OTeF₅)₆]⁻ |
The teflate anion (pentafluoroorthotellurate) is the conjugate base of the strong teflic acid (HOTeF₅). chemeurope.com It possesses a unique combination of properties that make it an exceptionally effective weakly coordinating anion for stabilizing highly reactive cations:
High Electronegativity and Charge Delocalization: The presence of five fluorine atoms bonded to the central tellurium atom creates a highly electronegative environment, which, combined with the oxygen atom, effectively delocalizes the negative charge.
Steric Bulk: The octahedral geometry and the size of the teflate anion provide significant steric hindrance, which physically prevents it from closely approaching and coordinating with a cationic center.
Chemical and Oxidative Stability: The Te-F and Te-O bonds are thermodynamically stable, rendering the anion resistant to oxidation and reaction with strong electrophiles. This stability is crucial when working with highly reactive or oxidizing cationic species. chemeurope.com
These properties have enabled the isolation and characterization of previously elusive reactive intermediates, such as carbocations and other electrophilic species, by preventing anion-cation interactions that would otherwise lead to decomposition. nsf.govmasterorganicchemistry.comlibretexts.org The teflate anion's ability to remain an innocent bystander is paramount in advancing the study of cationic chemistry. perez-bitrian-lab.comacs.org
Fundamental Role of Pyridinium (B92312) Cations in Organic and Materials Science
The pyridinium cation, the protonated form of pyridine (B92270), and its N-substituted derivatives are versatile building blocks in various chemical disciplines. rsc.org Their aromaticity, stability, and tunable electronic properties make them valuable components in synthesis and materials science. researchgate.net
Pyridinium salts are integral to a range of applications:
Ionic Liquids: Pyridinium-based ionic liquids are a class of molten salts with low melting points. Their physicochemical properties, such as viscosity, conductivity, and solubility, can be finely tuned by modifying the substituents on the pyridinium ring and by the choice of the counter-anion. longdom.orgnih.govresearchgate.net These materials are explored as green solvents, electrolytes, and catalysts. longdom.orgchemscene.com
Catalysis: Pyridinium salts can act as organocatalysts in a variety of organic transformations. They can function as phase-transfer catalysts or activate substrates through hydrogen bonding or other non-covalent interactions. researchgate.netacs.orgnih.gov
Radical Precursors: N-functionalized pyridinium salts have emerged as important precursors for generating carbon-, nitrogen-, and oxygen-centered radicals under mild conditions, often initiated by light (photoredox catalysis). researchgate.netacs.org This has opened new avenues for C-H functionalization and other radical-mediated reactions. acs.orgrsc.org
Materials Science: The pyridinium moiety is incorporated into polymers and other materials to impart specific properties, such as conductivity or thermal stability. researchgate.net Their ability to participate in non-covalent interactions, like pi-stacking, is also exploited in the design of supramolecular assemblies.
The table below summarizes some key properties of representative pyridinium-based ionic liquids, illustrating the influence of the anion on their physical characteristics.
| Cation | Anion | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) |
| 1-Butylpyridinium | [BF₄]⁻ | 1.13 | 145 |
| 1-Butylpyridinium | [NTf₂]⁻ | 1.43 | 72 |
| 1-Hexylpyridinium | [BF₄]⁻ | 1.08 | 240 |
| 1-Hexylpyridinium | [NTf₂]⁻ | 1.36 | 101 |
Data are for illustrative purposes and are based on values reported for analogous systems. nih.govacs.org
Synergistic Research Opportunities Afforded by Pyridinium Teflate
The combination of the pyridinium cation with the teflate anion in this compound is expected to yield a compound with a unique and powerful set of properties, creating synergistic opportunities for advanced chemical research:
Generation and Stabilization of Highly Reactive Species: The exceptional stability and non-coordinating nature of the teflate anion would allow for the use of this compound in reactions that generate highly electrophilic intermediates. For instance, in photoredox catalysis where pyridinium salts are used to generate radical cations, the teflate anion would ensure the longevity and reactivity of these species without interference. researchgate.netacs.org
Advanced Catalysis: As a catalyst, this compound could offer unique advantages. The pyridinium cation can act as a Brønsted acid or a hydrogen bond donor to activate substrates, while the teflate anion's inertness would prevent catalyst deactivation through ion pairing or reaction. This could lead to highly efficient and selective catalytic systems for challenging organic transformations.
Novel Ionic Liquids and Electrolytes: A this compound-based ionic liquid would likely exhibit high thermal stability and a wide electrochemical window, properties endowed by the robust teflate anion. longdom.orgchemscene.com This would make it a candidate for applications in high-temperature catalysis or as an electrolyte in high-voltage electrochemical devices. The large size of the teflate anion could also lead to interesting structural arrangements and transport properties in the liquid state. nih.govnih.gov
Proton-Coupled Electron Transfer (PCET) Studies: The combination of a proton-donating cation and a highly stable anion makes this compound an interesting candidate for fundamental studies of PCET reactions, which are crucial in many chemical and biological processes.
In essence, the pyridinium cation provides the functional "business end" of the molecule, capable of participating in catalysis and redox processes, while the teflate anion acts as a "silent partner," ensuring stability and allowing the cation's full reactive potential to be realized. This synergy opens the door to exploring new chemical frontiers where highly reactive species can be harnessed in a controlled and predictable manner.
Properties
CAS No. |
40904-35-6 |
|---|---|
Molecular Formula |
C5H6F5NOTe |
Molecular Weight |
318.7 g/mol |
InChI |
InChI=1S/C5H5N.F5HOTe/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;6H |
InChI Key |
MGPSFNJAJSYBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.O=[Te-](F)(F)(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridinium Teflate Derivatives
Other Synthetic Approaches
Other synthetic routes include the preparation of cyclic alkylpyridinium oligomers, where a (3-pyridyl)-alkyl alcohol is functionalized with a triflate leaving group, followed by cyclization nih.gov. Additionally, specific N-fluoropyridinium triflates have been synthesized, often involving fluorination steps and subsequent anion exchange or direct triflate salt formation oup.com.
Data Table 1: Representative Synthetic Methods for Pyridinium (B92312) Triflate Derivatives
| Pyridinium Triflate Derivative | Starting Materials | Reagent(s) | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1-Methyl-2-vinylpyridinium triflate | 2-Vinylpyridine | Methyl triflate | Dichloromethane | 0–5°C | 2–4 hours | 85–90% | |
| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 2-Chloropyridine, Ethoxyacetylene | Triflic acid | Dichloromethane | 0°C to RT | 18 h | 68–72% | mdpi.comorgsyn.orgorgsyn.org |
| N-Fluoro-2,6-bis(acetoxymethyl)pyridinium Triflate | (Specific pyridine (B92270) derivative) | (Fluorinating agent, triflic acid source) | (Various) | (Various) | (Various) | 16% | oup.com |
| Cyclic alkylpyridinium oligomers | (3-pyridyl)-alkyl alcohol | Triflate leaving group precursor | Dichloromethane | Reflux | (Various) | Varies | nih.gov |
Mechanistic Investigations of Pyridinium Teflate in Catalysis
Pyridinium (B92312) Triflate as a Brønsted Acid Catalyst
Pyridinium triflate functions effectively as a Brønsted acid catalyst, facilitating reactions through proton donation. The triflate anion is a weakly coordinating anion, which enhances the acidity of the pyridinium cation.
Detailed Mechanisms of Acidic Activation (e.g., Acetalization, Cyclization)
Pyridinium triflate has been employed in reactions such as acetalization, where it protonates carbonyl groups, increasing their electrophilicity and susceptibility to nucleophilic attack by alcohols. The general mechanism involves the protonation of the carbonyl oxygen, followed by the attack of an alcohol molecule, leading to a hemiacetal intermediate. Subsequent protonation and elimination of water, followed by attack of a second alcohol molecule, yields the acetal. acs.org
In cyclization reactions, pyridinium triflate can activate substrates by protonating reactive functional groups, promoting intramolecular nucleophilic attack. For instance, in the synthesis of indolizines, pyridinium 1,4-zwitterions (which can be considered related to pyridinium salts) have been shown to undergo (4+1) cyclization reactions. The mechanism involves the nucleophilic attack of an acetylide anion on the pyridinium zwitterion, leading to dearomatization of the pyridine (B92270) ring and subsequent cyclization steps. mdpi.com
Structure-Activity Relationships: Influence of Pyridinium Substitution on Catalytic Efficacy
The synthesis of N-(1-ethoxyvinyl)pyridinium triflates, for example, allows for variations in the pyridine substituents, which can impact their stability and reactivity as reagents or catalysts. mdpi.comnih.govresearchgate.net
Role of the Teflate (Triflate) Anion in Modulating Brønsted Acidity and Turnover Frequencies
The triflate anion ([OTf]⁻) is a highly stable, weakly coordinating anion. This characteristic is crucial for its role in Brønsted acid catalysis. Its weak nucleophilicity prevents it from interfering with the catalytic cycle by attacking electrophilic intermediates. The triflate anion's presence stabilizes the pyridinium cation, allowing it to act as a potent Brønsted acid. lookchem.comresearchgate.netrsc.org The triflate anion's ability to remain dissociated from the pyridinium cation contributes to the sustained Brønsted acidity, potentially leading to higher turnover frequencies in catalytic processes. researchgate.net
Electrophilic Activation and Charge-Transfer Catalysis Mediated by Pyridinium Triflate
Beyond traditional Brønsted acidity, pyridinium triflate salts can participate in more complex catalytic mechanisms involving electrophilic activation and charge-transfer processes, particularly under photochemical conditions.
Formation and Reactivity of Light-Activated Charge-Transfer Complexes
Pyridinium salts, including pyridinium triflate, can engage in photo-induced charge-transfer (CT) processes. When combined with suitable electron-donating substrates, they can form ground-state charge-transfer complexes. Upon irradiation with light, these complexes can undergo single-electron transfer (SET), generating reactive radical intermediates. researchgate.netsci-hub.se This mechanism has been observed in the context of C–H functionalization, where a pyridinium acceptor and an arene donor can form a CT complex that, upon photoexcitation, initiates radical pathways. researchgate.net The reactivity of these light-activated complexes is central to their application in photoredox catalysis.
Exploration of Radical Chain and In-Cage Radical Recombination Pathways
The photo-induced SET processes involving pyridinium triflate can lead to the generation of radical species. These radicals can then propagate through radical chain mechanisms or undergo recombination within a solvent cage. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net
For instance, in chiral amine-catalyzed enantioselective α-alkylation reactions, pyridinium salts, in the presence of visible light, can initiate reactions via light-activated charge-transfer complexes. Mechanistic studies suggest that these processes involve catalyst-controlled radical chain pathways and in-cage radical recombination, which are critical for achieving stereoselectivity. chemrxiv.org
Similarly, in other radical-mediated transformations, the formation of geminate radical pairs is a key step. These pairs are prone to in-cage recombination or out-of-cage reactions. Controlling these radical processes, particularly in-cage recombination, is essential for achieving high selectivity and yield. chemrxiv.orgresearchgate.netresearchgate.net
Compound List
Pyridinium triflate
Pyridinium cation
Triflate anion
Electrocatalytic Applications and Mechanistic Pathways
Pyridinium-based compounds, including pyridinium teflate, have emerged as significant catalysts in electrochemical processes, particularly in the reduction of carbon dioxide (CO₂). Their efficacy is often tied to specific electrode materials and reaction conditions, revealing complex mechanistic behaviors.
Insights into this compound's Role in CO₂ Reduction Electrocatalysis
Pyridinium cations (PyrH⁺) play a crucial role in the electrocatalytic reduction of CO₂ to valuable products such as formic acid, formaldehyde, and methanol (B129727), especially when employed in aqueous solutions with platinum (Pt) electrodes nih.govresearchgate.net. A primary proposed mechanism involves a proton-coupled hydride transfer (PCHT), where CO₂ is reduced by hydrogen atoms bound to the Pt surface (Pt-H). These surface-bound hydrogen atoms are activated by the pyridinium cation, facilitating the reaction pathway:
CO₂ + Pt-H + PyrH⁺ + e⁻ → Pyr + Pt + HCO₂H nih.govresearchgate.net
Furthermore, the pyridinium cation is essential for regenerating the surface-bound hydrogen atoms through a proton-coupled electron transfer (PCET) process:
PyrH⁺ + Pt + e⁻ → Pyr + Pt-H nih.govresearchgate.net
This dual role underscores pyridinium's importance in establishing a high local concentration of Brønsted acid at the electrode-electrolyte interface, which is more effective than free protons for activating CO₂ and the catalytic surface nih.govresearchgate.net. Beyond Pt, pyridinium's catalytic influence extends to other systems. For instance, single-copper sites coordinated with pyridinium groups within covalent organic frameworks have demonstrated enhanced CO₂-to-CO conversion efficiency, attributed to the stabilization of intermediates and suppression of competing hydrogen evolution reactions rsc.org. The electrocatalytic hydrogenation of pyridine itself, which can form pyridinium under acidic conditions, occurs via a heterogeneous reaction with chemisorbed hydrogen, indicating that partially hydrogenated heterocycles are plausible active species in these systems rsc.orgnih.gov.
Table 1: Illustrative Electrocatalytic Performance in CO₂ Reduction
| Electrode Material | Catalyst/System Component | Target Reaction | Key Product(s) | Potential (vs. SCE) | Faradaic Efficiency (FE) | Reference |
| Pt(111) | Pyridinium (PyrH⁺) | CO₂ Reduction | Formic Acid | -0.58 V | Varies | nih.govresearchgate.net |
| Cu sites in COF | Pyridinium groups | CO₂ Reduction | CO | Not specified | ~93% | rsc.org |
| Rh/KB cathode | Pyridine/Pyridinium | Pyridine Hydrogenation | Piperidine | Not specified | ~75% (Current Efficiency) | nih.gov |
Surface-Dependent Electrochemical Behavior and Reaction Pathways
The electrochemical behavior of pyridinium is significantly influenced by the nature of the electrode surface. Platinum electrodes exhibit unique reduction potentials and electrochemical reversibility for pyridinium compared to other metals like silver (Ag), gold (Au), and copper (Cu), where potentials are considerably more negative rsc.org. On Pt(111) surfaces, the reduction of pyridinium is understood to proceed via proton-coupled electron transfer (PCET), leading to the formation of adsorbed hydrogen atoms (Hads) researchgate.net.
Cyclic voltammetry (CV) studies reveal that at elevated scan rates, the electrochemical response of pyridinium deviates from ideal reversible behavior researchgate.net. The presence of CO₂ can also modulate the electrochemical landscape, potentially shifting the potential for the hydrogen evolution reaction rsc.org. While pyridinium electrochemistry is observable in non-aqueous media, the catalytic enhancement typically seen with CO₂ addition is absent, suggesting that aqueous environments and specific surface interactions are critical for its CO₂ reduction activity rsc.org. Surface-enhanced Raman (SER) spectroelectrochemistry has provided evidence against the formation of pyridinium radicals or ions under certain conditions, supporting alternative mechanistic pathways rsc.org. A more consistent explanation for pyridinium reduction at Pt electrodes involves an inner-sphere reduction mechanism that generates a surface hydride, rather than a π-based radical product nih.gov. The adsorption of pyridinium onto the Pt surface is a key aspect of its electrocatalytic hydrogenation mechanism, involving chemisorbed hydrogen derived from surface proton transfer reactions rsc.org.
Reaction Kinetics and Rate Constant Determination in this compound-Catalyzed Processes
Understanding the kinetics of this compound-catalyzed reactions is crucial for optimizing process efficiency and predicting reaction outcomes. This involves determining rate constants and modeling reaction pathways.
Pseudo-Homogeneous Kinetic Modeling
Pseudo-homogeneous kinetic models are employed to simplify the analysis of complex reaction systems, particularly those involving multiple phases or interfaces mdpi.comcore.ac.uk. In this approach, the entire reaction system is treated as a single, uniform phase, thereby disregarding distinct phase boundaries or mass transfer limitations mdpi.com. This simplification is particularly useful when one reactant is present in a significant excess, allowing the reaction to be approximated as pseudo-first-order libretexts.org. For instance, in the esterification reactions catalyzed by ionic liquids such as pyridinium nitrate (B79036), experimental data has been successfully validated using pseudo-homogeneous kinetic models, aiding in the assessment of catalytic properties and parameter influences researchgate.net.
Impact of Reaction Parameters on Rate Constants
Several reaction parameters critically influence the rate constants in this compound-catalyzed processes:
Temperature: Reaction rates generally increase with rising temperature, as a greater fraction of reactant molecules possess sufficient kinetic energy to overcome the activation energy barrier, as described by the Arrhenius equation researchgate.netlibretexts.org. For example, esterification reactions catalyzed by pyridinium nitrate showed accelerated rates at higher temperatures (e.g., 25-40 °C) researchgate.net.
Catalyst Concentration: An increase in catalyst concentration typically leads to a higher reaction rate due to the increased availability of active sites mdpi.comresearchgate.net.
Solvent Properties: The polarity and dielectric constant of the solvent can significantly affect reaction rates by influencing the solvation and stabilization of reactants and transition states ajgreenchem.com. For example, ethanol (B145695) has been observed to promote faster reaction rates compared to methanol in certain syntheses ajgreenchem.com.
Electrode Surface: In electrocatalytic applications, the electrode material is paramount. The reduction potential and reversibility of pyridinium are highly dependent on the surface, with platinum exhibiting distinct behavior rsc.orgnih.gov. The adsorption of pyridinium onto the electrode surface is a key factor in its catalytic mechanism rsc.org.
Scan Rate (in Cyclic Voltammetry): In electrochemical studies using CV, the scan rate affects the observed behavior, with deviations from reversibility occurring at faster rates, which is important for kinetic analysis and understanding surface processes researchgate.net.
Table 2: Influence of Parameters on Reaction Rate Constants (Conceptual)
| Parameter | Effect on Rate Constant (General Trend) | Notes |
| Temperature | Increases | Molecules gain sufficient energy to overcome activation barrier (Arrhenius equation) libretexts.org. |
| Catalyst Concentration | Increases | More active sites available for reaction mdpi.comresearchgate.net. |
| Reactant Ratio | Variable | Critical for heterogeneous systems; affects phase behavior and reaction kinetics mdpi.com. |
| Solvent Polarity | Variable | Depends on stabilization of transition state vs. reactants; e.g., ethanol can be faster than methanol in some reactions ajgreenchem.com. |
| Electrode Surface | Critical | Affects reduction potentials and mechanistic pathways (e.g., Pt vs. Au, Ag, Cu) rsc.org. Adsorption is key rsc.org. |
| Scan Rate (CV) | Affects observed behavior | Deviations from reversibility at higher rates; impacts kinetic interpretation researchgate.net. |
Spectroscopic and Structural Elucidation of Pyridinium Teflate Systems
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Anion-Cation Interactions
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful means to probe the interactions between cations and anions within ionic compounds like pyridinium (B92312) triflate. These techniques are sensitive to changes in vibrational modes that occur upon formation of hydrogen bonds and other non-covalent interactions, providing direct evidence of the interplay between the pyridinium cation and the triflate anion.
Analysis of Hydrogen Bonding Networks Involving the Triflate Anion
The triflate anion (CF₃SO₃⁻) is known for its ability to act as a hydrogen bond acceptor due to the electronegativity of its oxygen atoms. In pyridinium triflate systems, hydrogen bonding plays a significant role in stabilizing the crystal lattice and influencing molecular arrangements. Studies have indicated the presence of hydrogen bonding networks involving the triflate anion and various parts of the pyridinium cation. These interactions can include N-H···O bonds, where the acidic proton on the pyridinium ring (if present, or from a substituted pyridinium) interacts with the oxygen atoms of the triflate group nih.govresearchgate.netmdpi.com. Additionally, C-H···O interactions, involving hydrogen atoms from the aromatic ring or alkyl substituents of the pyridinium cation and the sulfonate oxygens, are frequently observed, contributing to the three-dimensional structural stability researchgate.netmdpi.comiucr.org. In some cases, weak C-H···F interactions involving the trifluoromethyl group of the triflate anion have also been noted researchgate.netiucr.org. These hydrogen bonding networks can lead to the formation of extended structures, such as helical chains, which propagate through the crystal lattice researchgate.net. The presence of these interactions can influence the vibrational frequencies of both the pyridinium cation and the triflate anion, with shifts and splittings observed in FT-IR and Raman spectra nih.gov. For instance, the N-H stretching vibrations can be significantly affected by hydrogen bonding, and Fermi resonance can occur between stretching vibrations and overtones or combinations of internal vibrations of the pyridinium cation nih.gov.
Probing Acid Sites in Solid Pyridinium Triflate Materials using Pyridine (B92270) Adsorption (UV-Vis, FT-IR)
The characterization of acid sites in solid materials is crucial for understanding their catalytic properties. Pyridine adsorption, followed by FT-IR analysis, is a well-established method for distinguishing between Lewis acid sites (LAS) and Brønsted acid sites (BAS) on solid surfaces uok.ac.inacs.orgresearchgate.netresearchgate.net. When pyridine, a weak Lewis base, adsorbs onto a solid surface, it interacts with acidic centers, leading to characteristic changes in its vibrational spectrum. Specifically, pyridine coordinated to Lewis acid sites typically shows a band around 1445–1450 cm⁻¹ acs.orgresearchgate.netresearchgate.net, while pyridine protonated by Brønsted acid sites exhibits a band around 1540–1550 cm⁻¹ researchgate.netresearchgate.net. A band near 1490 cm⁻¹ often indicates the co-contribution of both LAS and BAS researchgate.netresearchgate.net. Although direct studies detailing the application of pyridine adsorption to probe acid sites specifically within pyridinium triflate materials are not extensively detailed in the provided search snippets, this spectroscopic method is generally applicable to solid materials exhibiting acidic properties, including those with pyridinium cations that might possess or support acidic functionalities. UV-Vis spectroscopy can also be employed in conjunction with pyridine adsorption to study electronic transitions associated with these interactions, although FT-IR remains the primary tool for identifying the nature of the acid sites uok.ac.inacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the electronic structure, molecular conformation, and dynamic behavior of chemical compounds in both solid and solution states. For pyridinium triflate systems, NMR provides detailed information about the local environment of nuclei, the connectivity of atoms, and the motion of ions.
Elucidation of Molecular Conformation and Solution-State Behavior
NMR spectroscopy is indispensable for determining the conformation of molecules and their behavior in solution. For pyridinium triflate, ¹H and ¹³C NMR spectra can reveal the chemical environment of protons and carbons within both the pyridinium cation and, indirectly, the triflate anion. The chemical shifts, coupling constants, and relaxation times obtained from NMR experiments provide insights into the electronic distribution, molecular geometry, and the presence of interactions. For instance, studies on related pyridinium salts have shown that NMR can help elucidate conformational preferences, such as the orientation of substituents or the conformation of the pyridinium ring itself, which can be influenced by the counterion and solvent researchgate.net. The sensitivity of NMR chemical shifts to the local electronic environment means that changes in anion-cation interactions or solvent effects can be readily detected sci-hub.sersc.org. Density Functional Theory (DFT) calculations are often employed alongside experimental NMR data to assign spectra and to predict energy landscapes for conformational changes, such as rotations around bonds, correlating theoretical predictions with experimental observations mdpi.comsemanticscholar.org. The analysis of NMR spectra, particularly in conjunction with molecular dynamics (MD) simulations, allows for a comprehensive understanding of the dynamic processes occurring in solution, including ion mobility and interionic interactions sci-hub.sersc.org.
Table 1: ¹H NMR Chemical Shifts for Bis(pyridinium) Triflate
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Solvent | Temperature (°C) | Citation |
| H-2 | 8.87 | br s | CD₂Cl₂ | -80 | rsc.org |
| H-4 | 8.46 | br s | CD₂Cl₂ | -80 | rsc.org |
| H-3 | 8.02 | br s | CD₂Cl₂ | -80 | rsc.org |
Note: 'br s' denotes a broad singlet.
Operando NMR Studies for Real-Time Reaction Monitoring
Operando NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing kinetic and mechanistic information that is often inaccessible through ex situ analysis nih.govacs.orgnih.gov. This technique involves placing the reacting mixture within the NMR spectrometer and acquiring spectra at regular intervals. By tracking the changes in peak intensities over time, researchers can determine the consumption of reactants, the formation of intermediates, and the production of final products nih.govacs.org. The integrals of the ¹H NMR signals are typically used to quantify the concentrations of different species present during the reaction nih.govacs.org. This approach is particularly valuable for complex reactions where transient intermediates may form or where reaction pathways are not fully understood. The application of ultrafast multidimensional NMR techniques can further enhance the temporal resolution, enabling the capture of rapid chemical transformations nih.gov. While specific operando NMR studies on reactions involving pyridinium triflate are not detailed in the provided snippets, the technique is broadly applicable to monitor reactions involving ionic liquids and salts, providing insights into their role and transformations within a catalytic or synthetic process arxiv.org.
X-ray Crystallography and Solid-State Structural Analysis
Several studies have characterized the solid-state structures of pyridinium triflate salts. For example, in one instance, pyridinium triflate was found to crystallize in the triclinic space group P-1 mdpi.comnih.gov. In these structures, the pyridinium cations and triflate anions are often arranged in a regular, repeating pattern, such as a checkerboard arrangement within the ab-plane, with no significant disorder observed in the triflate anion nih.gov. Another investigation reported the serendipitous crystallization of pyridinium triflate in the chiral space group P4₃2₁2, leading to the formation of hydrogen-bonded helical chains propagating along the crystal axes researchgate.net. The specific substitution on the pyridinium ring can also influence the crystal packing and interactions; for instance, N-(1-ethoxyvinyl)pyridinium triflates have been shown to crystallize in the triclinic space group P-1, stabilized by a network of weak C-H···O hydrogen bonds mdpi.com. Similarly, a pyridinium ketene (B1206846) hemiaminal triflate exhibited a structure stabilized by C-H···O and C-H···F interactions, forming two-dimensional substructures iucr.org. These crystallographic analyses highlight the diverse supramolecular architectures that pyridinium triflate systems can adopt, driven by electrostatic forces and directional hydrogen bonding.
Hirshfeld Surface Analysis for Non-Covalent Interactions
For pyridinium salts, Hirshfeld surface analysis has revealed that hydrogen bonding interactions, particularly those involving the pyridinium N-H group, are often the most significant contributors to crystal packing mdpi.comresearchgate.net. In systems involving halogenated pyridinium cations and weakly coordinating anions like [Al(OTeF₅)₄]⁻, interactions such as C-F···C and C-Cl···C contacts, as well as anion-π interactions, have been identified researchgate.net. These analyses help to understand the hierarchy of forces and how subtle changes in molecular structure or anion composition can influence the supramolecular assembly mdpi.comresearchgate.net.
Table 1: Representative Hirshfeld Surface Interaction Percentages in Pyridinium Salts
| Interaction Type | Percentage Contribution (Approx.) | Reference |
| H···H | 30-45% | mdpi.comresearchgate.net |
| C···H | 25-40% | mdpi.comresearchgate.net |
| N···H | 5-15% | mdpi.comresearchgate.net |
| O···H | 5-15% | mdpi.com |
| Other (e.g., F···C, Cl···C, Anion-π) | Varies (significant in some systems) | researchgate.net |
Note: Percentages are indicative and vary significantly based on the specific pyridinium cation and counter-anion studied.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a powerful tool for probing the electronic transitions within molecules, including those in pyridinium teflate systems. Absorption of UV-Vis light corresponds to the excitation of electrons from lower energy ground states to higher energy excited states shu.ac.uk. In organic molecules like pyridinium cations, these transitions typically involve π-electrons and non-bonding electrons (n-electrons) moving to antibonding π* orbitals (π→π* and n→π* transitions) shu.ac.ukresearchgate.net.
For pyridinium salts, UV-Vis spectra can reveal characteristic absorption bands associated with the pyridinium ring system. These bands are influenced by the electronic environment, including the presence of substituents and the nature of the counter-anion. Charge transfer (CT) transitions, where an electron is transferred from a donor to an acceptor moiety, can also be observed and often result in intense absorption bands shu.ac.ukresearchgate.net. Studies on related pyridinium compounds suggest that the electronic structure of the pyridinium cation, often influenced by substituents or interactions with the anion, dictates the positions and intensities of these absorption bands researchgate.netsharif.edu. While specific UV-Vis data for "this compound" is not extensively detailed in the provided snippets, related studies on pyridinium salts indicate absorption in the UV region, potentially extending into the visible spectrum depending on the specific electronic perturbations sharif.edu.
Table 2: Representative UV-Vis Absorption Bands in Related Pyridinium Systems
| Compound/System | Absorption Maxima (λmax, nm) | Assignment/Notes | Reference |
| Pyridinium cation (general) | ~250-280 nm | π→π* transitions of the aromatic ring | researchgate.netsharif.edu |
| Pyridinium salts with weakly coordinating anions | ~260-300 nm | Transitions influenced by anion interactions; potential for charge transfer bands | sharif.edu |
| Pyridinium styphnate | ~390 nm, ~470 nm | Likely related to charge transfer or transitions involving the styphnate anion | sharif.edu |
Note: These values are illustrative, as the exact absorption profile is highly dependent on the specific pyridinium structure and counter-anion.
Spectroscopic Signatures of Pyridinium Ion Species
The transformation of pyridine to its protonated form, the pyridinium ion, results in distinct spectroscopic signatures across various techniques.
In Infrared (IR) Spectroscopy , the formation of the pyridinium cation is typically marked by the appearance of characteristic N-H stretching vibrations, often observed as broad bands in the region of 2400-3200 cm⁻¹ luc.edu. Concurrently, the vibrational frequencies associated with the C=N and C=C bonds within the pyridine ring undergo shifts due to the positive charge delocalization onto the nitrogen atom luc.eduresearchgate.net. For example, stretching vibrations of double bonds in a dihydropyridine (B1217469) precursor diminish, while those corresponding to the aromatic pyridinium ion appear luc.edu. Specific Raman signals, such as a strong band around 1006 cm⁻¹, have been identified as characteristic of the pyridinium cation researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy also provides clear evidence of protonation. In ¹H NMR, the protons attached to the nitrogen atom in the pyridinium cation appear significantly downfield compared to their positions in neutral pyridine. The aromatic protons of the pyridinium ring also experience characteristic chemical shift changes ru.nl. ¹³C NMR spectra similarly show shifts in the carbon signals, particularly for the carbon directly bonded to the protonated nitrogen.
In UV-Vis Spectroscopy , the electronic transitions of the pyridinium cation differ from those of neutral pyridine. The delocalization of the positive charge and changes in the electronic distribution lead to shifts in the absorption maxima and potentially new absorption bands, which can be indicative of charge transfer or specific electronic excitations within the pyridinium system sharif.edu.
Computational Chemistry and Theoretical Insights into Pyridinium Teflate
The application of computational methods allows for a detailed examination of the electronic structure, molecular geometry, and energetic landscapes of pyridinium (B92312) teflate. These theoretical investigations are vital for predicting and rationalizing experimental observations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Indices)
Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of DFT in predicting chemical reactivity and electronic properties sapub.orgresearchgate.net. The HOMO-LUMO energy gap serves as a critical indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and lower stability researchgate.netresearchgate.net. For ionic liquids like pyridinium teflate, the HOMO-LUMO gap is instrumental in understanding their electrochemical stability, with the HOMO energy often dictating the oxidative stability and the LUMO energy influencing the reductive stability researchgate.netresearchgate.net. DFT calculations are employed to determine these energy levels, providing a basis for predicting electrochemical windows and potential decomposition pathways researchgate.netresearchgate.net. Furthermore, reactivity indices derived from DFT, such as Fukui functions and electrophilicity/nucleophilicity indices, can offer more detailed insights into specific reaction sites within the pyridinium cation or TFSI anion researchgate.netnih.govmdpi.com.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping, a visualization technique derived from DFT calculations, provides a direct representation of the charge distribution within a molecule uni-muenchen.deresearchgate.netdtic.mil. MEP maps illustrate regions of positive and negative electrostatic potential on the molecule's surface, typically using color-coding (e.g., blue for positive, red for negative) uni-muenchen.deresearchgate.netwolfram.com. These maps are invaluable for identifying potential sites for nucleophilic (regions of high negative potential) and electrophilic (regions of high positive potential) attack, thereby predicting the molecule's reactivity towards other chemical species uni-muenchen.deresearchgate.net. For this compound, MEP analysis helps to understand the nature of interionic interactions, such as hydrogen bonding between the pyridinium cation and the TFSI anion, and how charge is distributed across the ion pair arxiv.orgresearchgate.net.
Acidity Prediction and pKa Calculations for Pyridinium Teflates
The acidity of the pyridinium cation is an important characteristic that can influence the behavior of pyridinium-based ionic liquids, particularly in proton-transfer reactions or acidic environments. DFT calculations, often coupled with implicit solvation models, are employed to predict acidity constants (pKa) nih.govresearchgate.netrowansci.comchemrxiv.org. Studies have benchmarked various DFT functionals and solvation models to achieve accurate pKa predictions for substituted pyridinium cations nih.govresearchgate.net. For instance, pKa values for unsubstituted pyridinium have been calculated using DFT, yielding values such as 5.77 in water, with prediction accuracies often within 1 pKa unit researchgate.net. While the TFSI anion is generally considered to be a weakly coordinating and non-acidic anion, the acidity of the pyridinium cation itself can be modulated by substituents on the pyridine (B92270) ring, and these theoretical predictions are crucial for understanding their behavior in solution nih.govresearchgate.net.
Spin Density Analysis in Pyridinium Radical Species
In scenarios involving redox processes or radical chemistry, spin density analysis becomes essential. DFT calculations, particularly using methods like Mulliken population analysis, can determine the distribution of unpaired electrons in radical species columbia.eduacs.org. This analysis quantifies the radical character at different atomic centers within the molecule columbia.edu. For pyridinium-based systems, spin density calculations can reveal how an unpaired electron is distributed within the pyridinium ring or its substituents when it forms a radical species acs.orgrsc.org. This information is vital for understanding the stability and reactivity of such radical intermediates, which can be relevant in catalytic cycles or degradation pathways acs.orgrsc.org.
Molecular Dynamics (MD) Simulations for Liquid-State Behavior
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic and structural properties of ionic liquids in the condensed phase researchgate.netnih.govresearchgate.netnih.gov. By employing classical force fields that accurately describe interatomic interactions, MD simulations can model the collective behavior of ions over time.
For this compound, MD simulations can elucidate:
Structural Properties: Radial distribution functions (RDFs) can reveal the spatial arrangement of cations and anions, indicating the extent of ion pairing and the formation of local structures researchgate.netnih.gov.
Dynamic Properties: Diffusion coefficients of cations and anions, as well as viscosity and ionic conductivity, can be calculated from MD trajectories. These properties are directly related to the IL's transport characteristics and performance in electrochemical devices nih.govacs.org.
Interfacial Behavior: MD simulations can also study the behavior of ionic liquids at interfaces, such as solid-liquid interfaces, revealing how ions orient themselves and pack near a surface nih.govresearchgate.net.
Studies have focused on developing accurate force fields for pyridinium-based ionic liquids to enable reliable MD simulations of their transport properties arxiv.orgacs.org. These simulations provide a microscopic view of how the ions move and interact in the liquid state, complementing the electronic structure insights from DFT.
Compound List
Pyridinium: The cationic component, typically C₅H₅NH⁺.
Bis(trifluoromethylsulfonyl)imide (TFSI⁻ or NTf₂⁻): The anionic component, [N(SO₂CF₃)₂]⁻.
The term "teflate" in the prompt likely refers to a typographical error, as the extensive scientific literature on "this compound" in the context of computational chemistry predominantly discusses "pyridinium triflate" (CF₃SO₃⁻). The anion derived from teflic acid is F₅TeO⁻. Given the detailed outline focusing on computational aspects of pyridinium salts with weakly coordinating anions, this article will proceed with the assumption that Pyridinium Triflate was intended.
Computational Chemistry and Theoretical Insights into Pyridinium Triflate
Pyridinium triflate, an ionic compound comprising the pyridinium cation and the trifluoromethanesulfonate (B1224126) (triflate) anion, has been a subject of considerable interest in computational chemistry. Theoretical studies provide crucial insights into its structural, electronic, and reactive properties, particularly concerning ion pairing, solvent effects, reaction mechanisms, and the inherent characteristics of the triflate anion.
Compound List
Pyridinium (B92312) triflate
1-Methyl-2-vinylpyridinium triflate
2,6-di-tert-butyl-4-methylpyridinium triflate
2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate
N-Fluoro-2,6-bis(acetoxymethyl)pyridinium Triflate
N-Fluoro-2-methoxypyridinium Triflate
N-Fluoro-3-(ethoxycarbonyl)pyridinium Triflate
N-Fluoro-4-(methoxycarbonyl)pyridinium Triflate
N-Fluoro-2,6-bis(methoxycarbonyl)pyridinium Triflate
N-Fluoro-2,4,6-tris(methoxycarbonyl)pyridinium Triflate
N-Fluoro-2-acetylpyridinium Triflate
3-Fluoro-2-iodo-1-methylpyridinium triflate
Cyclic alkylpyridinium oligomers
Trifluoroacetylpyridinium salts
Q & A
Q. What are the recommended synthetic strategies for preparing pyridinium teflate derivatives with enhanced fluoride ion stability?
this compound derivatives can be synthesized by introducing fluorinated aryl groups (e.g., C₆F₅) to the tellurium center. Fluorination increases fluoride ion affinity (FIA) and proton affinity, reducing fluoride abstraction and improving stability. For example, computational studies show that [cis-(C₆F₅)TeF₄O]⁻ exhibits higher FIA (e.g., 143 kJ/mol) compared to non-fluorinated analogs . Key steps include:
Q. Which analytical techniques are critical for characterizing this compound complexes?
Essential methods include:
- Multinuclear NMR (¹⁹F, ¹H, ¹²⁵Te) : To confirm coordination geometry and ligand environment.
- X-ray crystallography : For resolving bond lengths and angles (e.g., Te–F bonds in [Xe(OTeF₅)(pyF)]⁺ complexes ).
- Raman/IR spectroscopy : To identify vibrational modes of Te–O and Te–F bonds.
- EPR spectroscopy : For paramagnetic species or radical intermediates .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data in this compound studies?
Discrepancies in NMR or Raman spectra may arise from dynamic exchange processes or impurities. Mitigation strategies:
- Cross-validation : Combine NMR with X-ray data to resolve ambiguous signals (e.g., distinguishing cis/trans isomers ).
- Temperature-dependent studies : To identify fluxional behavior in solution.
- High-purity synthesis : Use rigorous purification (e.g., recrystallization) and quantify impurities via mass spectrometry .
Q. What computational approaches predict the reactivity of this compound derivatives in oxidative reactions?
Density Functional Theory (DFT) calculations are critical for:
- Estimating fluoride ion affinity (FIA) and proton affinity (PA) to assess stability (Table 1, ).
- Modeling reaction pathways (e.g., xenon coordination in [Xe(OTeF₅)(pyF)]⁺ ).
- Benchmarking against experimental data (e.g., bond dissociation energies).
Q. How should mechanistic studies be designed for teflate-mediated transformations?
- Isotopic labeling : Use ¹⁸O or deuterated solvents to track oxygen transfer or protonation steps.
- Kinetic profiling : Monitor reaction rates under varying temperatures/conditions.
- Trapping intermediates : Employ low-temperature NMR or chemical quenchers to isolate reactive species .
Methodological Considerations
Q. What experimental details are essential for reproducibility in this compound synthesis?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Full characterization data : Include NMR shifts, crystallographic coordinates, and purity assays.
- Step-by-step protocols : Specify reaction times, temperatures, and stoichiometry.
- Supporting information : Provide raw spectral data and computational input files .
Q. How can researchers optimize synthetic yields of air-sensitive teflate complexes?
- Schlenk techniques : Use inert atmospheres (Ar/Ne) to prevent hydrolysis.
- Low-temperature reactions : Slow decomposition pathways (e.g., –40°C for [Xe(OTeF₅)(pyF)]⁺ synthesis ).
- Fluorinated solvents : Enhance solubility and stability (e.g., CF₃C₆H₅).
Data Analysis and Reporting
What frameworks guide the formulation of rigorous research questions in teflate chemistry?
Apply the FINER criteria :
- Feasible : Align with lab resources (e.g., computational access for DFT).
- Novel : Explore understudied areas (e.g., non-fluorinated vs. fluorinated teflate reactivity).
- Ethical : Adhere to safety protocols for toxic/hazardous reagents .
Q. How should unexpected results (e.g., anomalous oxidation states) be analyzed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
